13-oxotriacontanoic Acid
Description
13-Oxotridecanoic acid (IUPAC name: 13-oxotridecanoic acid) is a long-chain fatty acid derivative with a molecular formula of C₁₃H₂₄O₃ and a CAS registry number of 65157-88-2 . It belongs to the class of organic compounds known as long-chain fatty acids, characterized by an aliphatic chain of 13 carbon atoms and a ketone group at the 13th position. This structural feature distinguishes it from saturated or unsaturated fatty acids, as the keto group introduces unique chemical reactivity and metabolic pathways.
The compound is primarily used in scientific research to study the behavior of keto-substituted fatty acids in biological systems, including lipid metabolism and enzyme interactions. Its hydrophobic nature, derived from its long hydrocarbon chain, makes it relevant in studies of membrane dynamics and lipid-protein interactions .
Properties
CAS No. |
96338-27-1 |
|---|---|
Molecular Formula |
C30H58O3 |
Molecular Weight |
466.8 g/mol |
IUPAC Name |
13-oxotriacontanoic acid |
InChI |
InChI=1S/C30H58O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-23-26-29(31)27-24-21-18-15-13-16-19-22-25-28-30(32)33/h2-28H2,1H3,(H,32,33) |
InChI Key |
SAHQPNBMNILGOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)CCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-oxotriacontanoic Acid typically involves the oxidation of triacontanoic acid. This process can be achieved using various oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetone, and the temperature is maintained at a moderate level to ensure the selective oxidation of the terminal carbon atom .
Industrial Production Methods
Industrial production of 13-oxotriacontanoic Acid is less common due to its specialized applications. when produced on a larger scale, the process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography and recrystallization are also employed to obtain high-purity 13-oxotriacontanoic Acid .
Chemical Reactions Analysis
Types of Reactions
13-oxotriacontanoic Acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of shorter-chain fatty acids and other oxidation products.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming 13-hydroxytriacontanoic Acid.
Substitution: The ketone group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in solvents like dichloromethane or acetone.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Grignard reagents or organolithium compounds in anhydrous conditions.
Major Products Formed
Oxidation: Shorter-chain fatty acids and other oxidation products.
Reduction: 13-hydroxytriacontanoic Acid.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
13-oxotriacontanoic Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its role in cell membrane structure and function, as well as its potential effects on cellular metabolism.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and cosmetics.
Mechanism of Action
The mechanism of action of 13-oxotriacontanoic Acid involves its interaction with cellular membranes and enzymes. It can modulate membrane fluidity and permeability, affecting various cellular processes. Additionally, it can interact with specific enzymes involved in fatty acid metabolism, influencing metabolic pathways and cellular energy production .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 13-oxotridecanoic acid with structurally or functionally related compounds, emphasizing differences in chain length, functional groups, and applications.
Key Comparisons :
Chain Length and Hydrophobicity: 13-Oxotridecanoic acid (C13) has intermediate hydrophobicity compared to shorter-chain 3-oxooctanoic acid (C8) and ultra-long-chain octatriacontanoic acid (C38). The latter’s extended chain enhances its utility in studying lipid bilayers and industrial lubricants .
Functional Groups: The keto group in 13-oxotridecanoic acid and 3-oxooctanoic acid enables participation in redox reactions, such as reduction to alcohols or oxidation to dicarboxylic acids. In contrast, unsaturated analogs like 13Z-Octadecenoic acid undergo hydrogenation or peroxidation due to their double bonds .
Biological Roles: 13-Oxotridecanoic acid’s keto group may interfere with mitochondrial β-oxidation, unlike saturated octatriacontanoic acid, which is metabolically inert due to its length . Unsaturated compounds (e.g., 13Z-Octadecenoic acid) are integral to cell signaling and inflammation, whereas 13-cis-retinoic acid’s conjugated double bonds allow it to bind nuclear receptors, modulating gene expression .
Industrial Applications: 13-Oxotridecanoic acid is used in synthesizing esters for cosmetics, while octatriacontanoic acid’s stability makes it a candidate for high-temperature lubricants. 3-Oxooctanoic acid serves as a precursor in flavor and fragrance industries .
Research Findings and Data
- Thermodynamic Stability: Differential scanning calorimetry (DSC) reveals that 13-oxotridecanoic acid has a melting point of 72–74°C, higher than 3-oxooctanoic acid (45°C) but lower than octatriacontanoic acid (98°C) .
- Toxicity: Limited data exist for 13-oxotridecanoic acid, but analogs like 13(Z)-Eicosenoic acid show low acute toxicity in rodent models (LD₅₀ > 2000 mg/kg) .
Q & A
Q. How can researchers address potential biases in existing studies on 13-oxotriacontanoic acid’s metabolic effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
